Dapansutrile

Hepatotoxicity Safety Clinical Trial

Dapansutrile (OLT1177) is the clinically-advanced, oral NLRP3 inflammasome inhibitor of choice for translational research. Unlike hepatotoxic tool compounds (e.g., MCC950) or non-selective alternatives, dapansutrile directly binds the NLRP3 NACHT domain, inhibiting ATPase activity with high specificity over AIM2 and NLRC4 inflammasomes. Its Phase 2a-validated safety and oral bioavailability make it the superior benchmark for in vivo models of gout, cardiovascular disease, and neuroinflammation. Ideal as a positive control for next-generation NLRP3 inhibitor programs and combination therapy studies.

Molecular Formula C4H7NO2S
Molecular Weight 133.17 g/mol
CAS No. 54863-37-5
Cat. No. B1669814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapansutrile
CAS54863-37-5
Synonyms3-(methylsulfonyl)propanenitrile
dapansutrile
OLT1177
Molecular FormulaC4H7NO2S
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC#N
InChIInChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3
InChIKeyLQFRYKBDZNPJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dapansutrile (OLT1177, CAS 54863-37-5): Orally Active NLRP3 Inflammasome Inhibitor with Established Clinical Safety Profile


Dapansutrile (OLT1177, CAS 54863-37-5) is a synthetic, orally active β-sulfonyl nitrile compound that acts as a selective, small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome [1]. It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome oligomerization and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 [2]. The compound is currently in advanced clinical development (Phase 2/3) for indications such as acute gout flares and heart failure [3].

Dapansutrile Differentiation: Why In-Class Substitution of NLRP3 Inhibitors Is Not Feasible Without Risking Safety or Efficacy


While multiple NLRP3 inflammasome inhibitors are under investigation, simple substitution among this class is not supported by evidence. First, safety profiles differ markedly: MCC950, a widely studied tool compound, has been associated with significant hepatotoxicity in humans, limiting its clinical utility, whereas dapansutrile has not shown this liability in multiple clinical trials [1]. Second, selectivity profiles vary: some compounds (e.g., parthenolide) exhibit off-target inhibition of other inflammasomes like AIM2 and NLRC4, while dapansutrile demonstrates a high degree of specificity for NLRP3 [2]. Third, the mechanism of action, which involves direct binding to the NACHT domain and inhibition of ATPase activity, is not universal among all NLRP3 inhibitors [3]. These differences necessitate compound-specific validation for procurement and experimental design.

Quantitative Evidence for Dapansutrile Differentiation: Safety, Selectivity, and Clinical Efficacy Data


Dapansutrile Demonstrates Superior Hepatic Safety Profile Compared to MCC950 in Clinical Trials

A favorable safety profile distinguishes dapansutrile from the NLRP3 inhibitor MCC950, with no significant hepatotoxicity reported in clinical trials for dapansutrile [1]. In contrast, MCC950 has been associated with liver toxicity, which has raised safety concerns and limited its clinical development [2].

Hepatotoxicity Safety Clinical Trial

Dapansutrile Exhibits High Inflammasome Selectivity: No Effect on AIM2 or NLRC4 Inflammasomes

Dapansutrile specifically inhibits canonical and noncanonical NLRP3 inflammasome activation and shows no effect on the AIM2 and NLRC4 inflammasomes [1]. This contrasts with broader-spectrum inflammasome inhibitors like parthenolide, which inhibits NLRP3, AIM2, NLRC4, and NLRP1 [2].

Selectivity Inflammasome NLRP3 AIM2 NLRC4

Dapansutrile Achieves Clinically Meaningful Pain Reduction in Phase 2a Acute Gout Trial

In a Phase 2a proof-of-concept trial for acute gout flares, dapansutrile achieved the pre-specified efficacy endpoint of ≥50% reduction in target joint pain on a 0-100mm VAS scale at day 3 in the 300mg, 1000mg, and 2000mg daily dose cohorts [1]. The 100mg dose was inadequate, establishing a dose-response relationship [1]. This level of pain reduction is clinically meaningful and comparable to the effects observed with standard-of-care therapies [2].

Clinical Efficacy Pain Reduction Gout Phase 2

Dapansutrile Exhibits Potent In Vitro Inhibition of IL-1β and IL-18 with a Favorable Therapeutic Window

Dapansutrile exhibits potent inhibition of NLRP3 inflammasome activation with an IC50 of 100 nM in mouse J774A.1 cells [1]. In LPS-stimulated human blood-derived macrophages, 1 µM dapansutrile decreased IL-1β levels by 60% and IL-18 by 70% [2]. Notably, these in vitro effective concentrations are 100-fold lower than the plasma concentrations safely achieved in humans at a 1000 mg/day oral dose, indicating a wide therapeutic window [2].

IC50 IL-1β IL-18 Potency Therapeutic Window

Recommended Research and Industrial Applications for Dapansutrile Based on Evidence-Based Differentiation


Investigating NLRP3-Specific Pathways in In Vitro and In Vivo Inflammation Models

Given its high selectivity for NLRP3 over AIM2 and NLRC4 [1], dapansutrile is the preferred tool compound for dissecting the specific contribution of the NLRP3 inflammasome in complex inflammatory models, including gouty arthritis, cardiovascular disease, and neuroinflammation. Its oral bioavailability and favorable safety profile in rodents and humans further enable robust in vivo pharmacology studies.

Clinical Development for NLRP3-Driven Inflammatory Conditions Requiring an Oral Agent

Dapansutrile's demonstrated clinical safety and efficacy in Phase 2a gout trials [2] make it a leading candidate for clinical development programs targeting NLRP3-mediated diseases where an oral, small-molecule therapeutic is desired, offering a potential alternative to injectable biologics like canakinumab or drugs with significant side effects like colchicine.

Benchmarking Novel NLRP3 Inhibitors in Preclinical Efficacy and Safety Studies

Dapansutrile's well-characterized in vitro potency (IC50: 100 nM), selectivity profile, and established in vivo safety and efficacy [3] make it an ideal positive control and benchmark compound for validating the performance of novel, next-generation NLRP3 inhibitors in both biochemical and cellular assays, as well as in animal models of inflammation.

Combination Therapy Studies Leveraging Dapansutrile's Synergistic Potential

Preclinical evidence indicates that dapansutrile exhibits synergistic anti-inflammatory and anti-tumor effects when combined with agents such as lonafarnib or immune checkpoint inhibitors [4]. This supports its use in research programs exploring combination strategies to enhance therapeutic efficacy in cancer, chronic inflammatory diseases, and rare genetic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapansutrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.